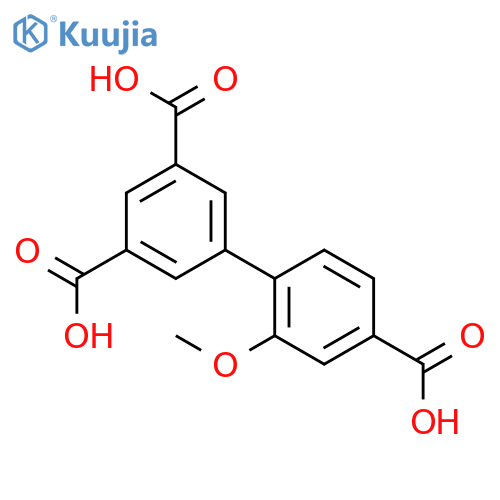Cas no 1261914-76-4 (4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)

1261914-76-4 structure
商品名:4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid
CAS番号:1261914-76-4
MF:C16H12O7
メガワット:316.262285232544
MDL:MFCD18322535
CID:2763164
PubChem ID:53228354
4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2'-Methoxy-[1,1'-biphenyl]-3,4',5-tricarboxylic acid
- MFCD18322535
- 4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%
- 2'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid
- 1261914-76-4
- 4-(3,5-DICARBOXYPHENYL)-3-METHOXYBENZOIC ACID
- DTXSID10691887
- 4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid
-
- MDL: MFCD18322535
- インチ: InChI=1S/C16H12O7/c1-23-13-7-8(14(17)18)2-3-12(13)9-4-10(15(19)20)6-11(5-9)16(21)22/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
- InChIKey: PLLMZOWRLAQLRC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 316.05830272Da
- どういたいしつりょう: 316.05830272Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 121Ų
4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329812-5g |
4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%; . |
1261914-76-4 | 95% | 5g |
€1159.00 | 2025-02-21 | |
| abcr | AB329812-5 g |
4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%; . |
1261914-76-4 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1261914-76-4 (4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 857369-11-0(2-Oxoethanethioamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261914-76-4)

清らかである:99%
はかる:5g
価格 ($):687.0